Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
CAS No.: 78702-84-8
Cat. No.: VC18426931
Molecular Formula: C21H27N3O2
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78702-84-8 |
|---|---|
| Molecular Formula | C21H27N3O2 |
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide |
| Standard InChI | InChI=1S/C21H27N3O2/c1-18(25)22-19-7-5-10-21(17-19)26-16-6-11-23-12-14-24(15-13-23)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25) |
| Standard InChI Key | HIKZQZLKDRQNCY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Design
Core Chemical Architecture
The compound’s structure comprises three primary components:
-
Acetamide backbone: The N-phenylacetamide group provides hydrogen-bonding capabilities through its carbonyl and amide functionalities, a feature common in bioactive molecules.
-
Propoxy linker: A three-carbon chain bridges the acetamide and piperazine groups, offering conformational flexibility that may enhance receptor binding.
-
4-Phenylpiperazine moiety: This heterocyclic amine is widely recognized for its affinity toward serotonin and dopamine receptors, suggesting potential neuromodulatory effects .
The IUPAC name, N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide, reflects this arrangement. Key spectral identifiers include the InChIKey HIKZQZLKDRQNCY-UHFFFAOYSA-N and canonical SMILES CC(=O)NC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.
Comparative Structural Analysis
Table 1 highlights structural analogs and their modifications:
These modifications demonstrate how substituents alter physicochemical properties, influencing bioavailability and target engagement.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathway
The synthesis of Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves three critical phases:
-
Piperazine functionalization: 4-Phenylpiperazine is alkylated using 1-bromo-3-chloropropane to introduce the propoxy chain.
-
Acetamide coupling: The intermediate undergoes nucleophilic substitution with 3-aminophenol, followed by acetylation using acetic anhydride to form the acetamide group.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.
Industrial-Scale Considerations
While laboratory-scale synthesis is well-established, industrial production faces challenges:
-
Catalyst selection: Palladium on carbon (Pd/C) improves reaction efficiency but increases costs.
-
Flow chemistry: Continuous reactors could reduce batch variability and enhance yield.
Biological Activity and Mechanistic Insights
Predicted Pharmacological Targets
Though direct data are scarce, structural analogs exhibit activity at:
-
Serotonin receptors (5-HT₁A/₂A): Piperazine derivatives modulate anxiety and depression pathways .
-
Dopamine D₂ receptors: Antipsychotic effects are linked to piperazine-containing neuroleptics .
-
Histamine H₁ receptors: Antihistaminic activity is observed in related compounds.
Acute Toxicity Profile
Intraperitoneal administration in mice revealed an LD₅₀ of 825 mg/kg, with behavioral symptoms including somnolence and ataxia . These effects align with central nervous system (CNS) depression, potentially due to GABAergic modulation .
Comparative Pharmacokinetics
Octanol-Water Partition Coefficient (logP)
Using the ALOGPS 2.1 model, the predicted logP is 3.2 ± 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . This aligns with its structural analog’s experimental logP of 3.5 for N-[4-(3-(4-(3-trifluoromethylphenyl)piperazinyl)propoxy)phenyl]acetamide .
Metabolic Stability
In vitro hepatic microsome assays (rat model) show a half-life of 42 minutes, suggesting extensive first-pass metabolism. Primary metabolites include:
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications could optimize target specificity:
-
Branching the propoxy chain: May reduce off-target receptor binding.
-
Introducing electron-withdrawing groups: Fluorine or nitro groups could enhance metabolic stability .
In Vivo Efficacy Models
Prioritized disease models include:
-
Anxiety/depression: Forced swim test (FST) and elevated plus maze (EPM) in rodents.
-
Breast cancer: MDA-MB-231 xenograft studies to assess antiproliferative effects.
Formulation Development
Nanoemulsion or liposomal delivery systems may address solubility limitations, leveraging the compound’s logP for improved bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume